5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. The thiazole ring is known for its aromatic properties due to the delocalization of π-electrons, which makes it highly reactive in various chemical reactions . This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stages of synthesis . This ester is then subjected to further reactions to form the desired thiazole-pyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a pyrimidine ring.
2-Methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine: Contains a methoxy group and a piperidine ring, offering different biological activities.
Uniqueness
5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C9H7N3O2S |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-10-8(6-3-15-4-11-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
BDUALGDUJRFWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CSC=N2 |
Origin of Product |
United States |
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